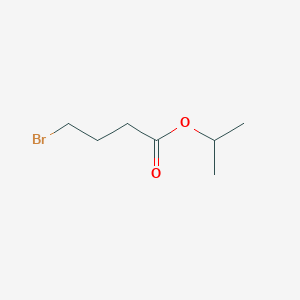
Isopropyl 4-bromobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Isopropyl 4-bromobutanoate is an organic compound with the molecular formula C7H13BrO2 It is an ester derivative of 4-bromo-butyric acid, where the carboxylic acid group is esterified with isopropanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-butyric acid isopropyl ester typically involves the esterification of 4-bromo-butyric acid with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
4-Bromo-butyric acid+IsopropanolH2SO44-Bromo-butyric acid isopropyl ester+Water
Industrial Production Methods: On an industrial scale, the production of 4-bromo-butyric acid isopropyl ester can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: Isopropyl 4-bromobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to 4-bromo-butyric acid and isopropanol in the presence of an acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 4-hydroxy-butyric acid isopropyl ester, 4-cyano-butyric acid isopropyl ester, or 4-amino-butyric acid isopropyl ester.
Reduction: 4-Bromo-butanol.
Hydrolysis: 4-Bromo-butyric acid and isopropanol.
科学的研究の応用
Isopropyl 4-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-bromo-butyric acid isopropyl ester involves its reactivity as an ester and the presence of the bromine atom, which makes it susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products.
類似化合物との比較
4-Bromo-butyric acid ethyl ester: Similar ester but with ethyl alcohol instead of isopropanol.
4-Bromo-butyric acid methyl ester: Similar ester but with methyl alcohol.
4-Bromo-butyric acid: The parent acid without esterification.
Uniqueness: Isopropyl 4-bromobutanoate is unique due to its specific ester group, which can influence its reactivity and solubility properties compared to other esters. The isopropyl group can provide steric hindrance, affecting the rate of nucleophilic substitution reactions.
特性
分子式 |
C7H13BrO2 |
|---|---|
分子量 |
209.08 g/mol |
IUPAC名 |
propan-2-yl 4-bromobutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3 |
InChIキー |
MHBIPWRIXWNMJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CCCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8747857.png)
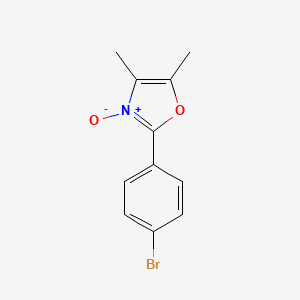
![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B8747881.png)
![7-Oxo-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8747882.png)
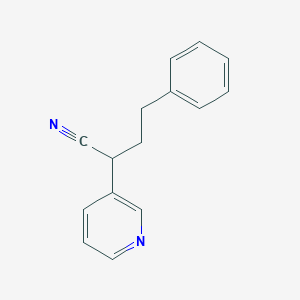
![4-[(Chloromethyl)sulfanyl]pyridine](/img/structure/B8747895.png)
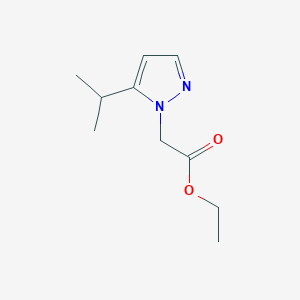
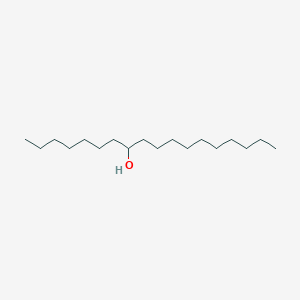
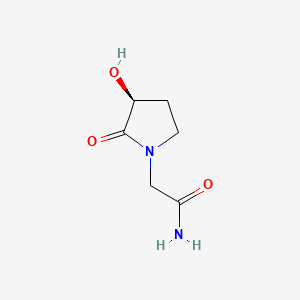
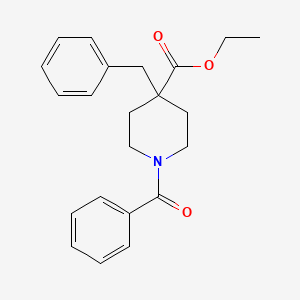
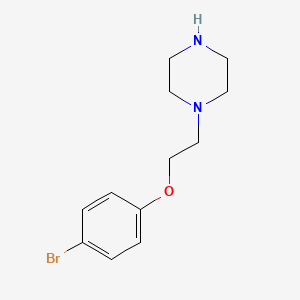
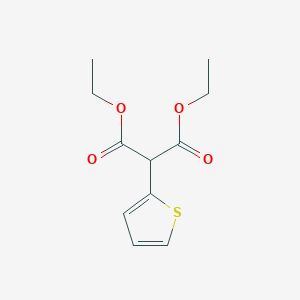
![3-Methoxy-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B8747925.png)
![Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B8747944.png)
